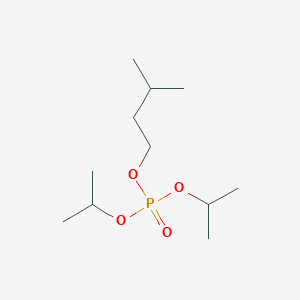

3-Methylbutyl dipropan-2-yl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

646450-47-7 |

|---|---|

Molecular Formula |

C11H25O4P |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

3-methylbutyl dipropan-2-yl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-9(2)7-8-13-16(12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |

InChI Key |

HAVIIKRNFZNDEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Methylbutyl Dipropan 2 Yl Phosphate

Established Synthetic Routes for Asymmetric Phosphotriesters

The traditional synthesis of asymmetric phosphotriesters largely relies on two robust and well-documented approaches: the use of phosphoryl halides and the esterification of phosphoric acid derivatives. These methods offer versatility and are foundational to the field of organophosphorus synthesis.

Condensation Reactions Utilizing Phosphoryl Halides

A prevalent method for the synthesis of asymmetric phosphotriesters involves the sequential reaction of phosphoryl chloride (POCl₃) with different alcohols. This approach allows for the controlled, stepwise introduction of alkoxy groups to the central phosphorus atom. The synthesis of 3-methylbutyl dipropan-2-yl phosphate (B84403) via this route would typically proceed in two stages.

Initially, phosphoryl chloride is reacted with two equivalents of isopropanol (B130326) (propan-2-ol) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form the intermediate diisopropyl chlorophosphate. The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Subsequently, this intermediate is reacted with one equivalent of 3-methyl-1-butanol (isoamyl alcohol) to yield the final product, 3-methylbutyl dipropan-2-yl phosphate.

The reaction conditions, including solvent, temperature, and reaction time, are critical for maximizing the yield and minimizing the formation of byproducts, such as symmetric phosphotriesters.

Table 1: Representative Reaction Parameters for the Synthesis of Dialkyl Chlorophosphates

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| POCl₃ | Isopropanol (2 eq.) | Pyridine | Dichloromethane | 0 to rt | 2-4 | 75-85 |

| POCl₃ | Ethanol (2 eq.) | Triethylamine | Diethyl ether | 0 | 3 | 80-90 |

| POCl₃ | n-Butanol (2 eq.) | Pyridine | Toluene | rt | 5 | 70-80 |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature for the synthesis of dialkyl chlorophosphates. "rt" denotes room temperature.

Following the formation of diisopropyl chlorophosphate, the second nucleophilic substitution is carried out with 3-methyl-1-butanol.

Table 2: Synthesis of Asymmetric Phosphotriesters from Dialkyl Chlorophosphates

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Diisopropyl chlorophosphate | 3-Methyl-1-butanol | Pyridine | Acetonitrile (B52724) | rt | 12-18 | 60-70 |

| Diethyl chlorophosphate | Benzyl alcohol | Triethylamine | Tetrahydrofuran | rt | 12 | 65-75 |

| Dibutyl chlorophosphate | Phenol | Pyridine | Dichloromethane | 0 to rt | 6 | 70-80 |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature for the synthesis of asymmetric phosphotriesters. "rt" denotes room temperature.

Esterification Protocols with Phosphoric Acid Derivatives

An alternative established route involves the esterification of phosphoric acid or its partially esterified derivatives. One common method is the Atherton-Todd reaction, which allows for the formation of a P-O bond from a dialkyl phosphite (B83602) and an alcohol in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.orgnih.gov For the synthesis of this compound, diisopropyl phosphite would be reacted with 3-methyl-1-butanol in the presence of a base like triethylamine and carbon tetrachloride. beilstein-journals.org

Another versatile method is the Mitsunobu reaction, which facilitates the esterification of a phosphoric acid diester with an alcohol under mild, neutral conditions using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govorganic-chemistry.orgnih.govyoutube.com In this case, diisopropyl phosphate would be reacted with 3-methyl-1-butanol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable. organic-chemistry.org

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the construction of phosphotriester linkages.

Stereoselective Synthesis of Phosphotriesters with Branched Alkyl Moieties

The phosphorus atom in an asymmetric phosphotriester is a stereocenter. The development of methods for the stereoselective synthesis of P-chiral phosphotriesters is a significant area of research. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, chiral phosphoric acids have been demonstrated to be effective catalysts in asymmetric allylations to produce homoallylic alcohols with excellent enantioselectivities, a principle that can be extended to other phosphorylation reactions. nih.gov

Enzymatic approaches, utilizing enzymes such as phosphotriesterases, also offer a high degree of stereoselectivity. nih.govnih.gov While often employed for the hydrolysis of phosphotriesters, these enzymes can, in principle, be engineered for synthetic applications, providing a route to enantiomerically pure phosphotriesters. The use of phosphotriesterases from organisms like Pseudomonas diminuta has been extensively studied for the hydrolysis of organophosphorus compounds, and rational design and directed evolution have been used to improve their catalytic activity and stereochemical preference. nih.gov

Green Chemistry Principles in Phosphotriester Synthesis

For example, the use of highly toxic and ozone-depleting carbon tetrachloride in the Atherton-Todd reaction is a significant environmental concern. Recent research has focused on developing alternative, greener conditions, such as using chloroform (B151607) and air as a radical initiator. researchgate.net

Catalytic methods, such as those employing zinc(II) catalysts for the synthesis of phosphite diesters from a phosphonylation reagent and alcohols, offer an environmentally benign alternative to traditional stoichiometric activation methods. researchgate.netrsc.org These phosphite diesters can then be oxidized to the corresponding phosphate triesters. Phase-transfer catalysis is another green chemistry approach that can enhance reaction rates and yields while often using water as a solvent, thereby reducing the need for volatile organic compounds. slideshare.netcrdeepjournal.orgyoutube.comyoutube.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired asymmetric phosphotriester while minimizing side reactions. Key parameters that are often optimized include the choice of solvent, base, temperature, reaction time, and the stoichiometry of the reactants.

The purification of the final product is also a critical step for obtaining a high-purity compound. Flash column chromatography is a standard technique for the purification of organic compounds, including phosphotriesters. orgsyn.orgnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is optimized to achieve efficient separation of the desired product from any unreacted starting materials and byproducts.

Table 3: Common Side Products in Asymmetric Phosphotriester Synthesis

| Side Product | Formation Pathway |

|---|---|

| Symmetric triisopropyl phosphate | Reaction of diisopropyl chlorophosphate with residual isopropanol or hydrolysis followed by reaction with another molecule of diisopropyl chlorophosphate. |

| Symmetric tris(3-methylbutyl) phosphate | If the reaction is not sufficiently controlled, the phosphoryl chloride can react with three molecules of 3-methyl-1-butanol. |

Purification and Characterization of Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and thorough characterization of its key synthetic intermediates, primarily diisopropyl phosphite and diisopropyl phosphorochloridate.

Purification:

The purification of organophosphate intermediates often involves techniques to remove unreacted starting materials, byproducts, and any catalysts.

Diisopropyl Phosphite: The crude diisopropyl phosphite obtained from the reaction of phosphorus trichloride (B1173362) and isopropanol may contain residual starting materials and hydrogen chloride. Purification can be achieved by vacuum distillation. chemicalbook.com Washing the crude product with a dilute aqueous base followed by extraction with an organic solvent and subsequent drying can also be employed to remove acidic impurities.

Diisopropyl Phosphorochloridate: This intermediate is sensitive to moisture and must be handled under anhydrous conditions. Purification is typically achieved by fractional distillation under reduced pressure to avoid decomposition. sigmaaldrich.com Inert gas protection (e.g., nitrogen or argon) is crucial throughout the purification process. For removal of non-volatile impurities, filtration through a pad of celite or silica gel under an inert atmosphere may be performed.

A general purification scheme for organophosphate esters may also involve washing with a chelating agent solution to remove metal impurities, followed by treatment with an acid scavenger.

Characterization:

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthetic intermediates.

Deuterated Chloroform (CDCl3) is a common solvent for NMR analysis of these types of compounds.

Diisopropyl Phosphite:

³¹P NMR: This is a highly informative technique for phosphorus-containing compounds. Diisopropyl phosphite is expected to show a characteristic signal in the ³¹P NMR spectrum, typically a doublet due to coupling with the phosphorus-bound proton. The chemical shift provides information about the electronic environment of the phosphorus atom. nih.gov

¹H NMR: The proton NMR spectrum would confirm the presence of the isopropyl groups. One would expect to see a doublet for the six methyl protons and a multiplet (septet of doublets) for the two methine (CH) protons, along with a signal for the P-H proton.

Infrared (IR) Spectroscopy: The IR spectrum of diisopropyl phosphite would exhibit a strong absorption band corresponding to the P=O stretching vibration, typically in the region of 1250-1200 cm⁻¹. A characteristic P-H stretching band would also be present around 2400 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns for the diisopropyl phosphite molecule. nih.gov

Diisopropyl Phosphorochloridate:

³¹P NMR: The ³¹P NMR spectrum would show a downfield shift compared to diisopropyl phosphite due to the electron-withdrawing effect of the chlorine atom. The signal would likely be a singlet in a proton-decoupled spectrum.

¹H NMR: The proton NMR spectrum would be similar to that of diisopropyl phosphite, showing signals for the isopropyl groups, but lacking the P-H proton signal.

IR Spectroscopy: The IR spectrum would be dominated by a strong P=O stretching absorption, likely at a slightly higher frequency than in the phosphite due to the inductive effect of the chlorine. The P-H stretching band would be absent.

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound and show fragmentation patterns consistent with the loss of chlorine and isopropyl groups.

A summary of expected characterization data for a key intermediate is provided below:

| Intermediate | Technique | Expected Observations |

| Diisopropyl Phosphite | ³¹P NMR | Doublet, characteristic chemical shift |

| ¹H NMR | Signals for isopropyl groups (doublet and multiplet), P-H proton signal | |

| IR Spectroscopy | Strong P=O stretch (~1250-1200 cm⁻¹), P-H stretch (~2400 cm⁻¹) | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | |

| Diisopropyl Phosphorochloridate | ³¹P NMR | Singlet (proton-decoupled), downfield shift from phosphite |

| ¹H NMR | Signals for isopropyl groups | |

| IR Spectroscopy | Strong P=O stretch (higher frequency than phosphite) | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern |

Chemical Reactivity and Transformation Mechanisms of 3 Methylbutyl Dipropan 2 Yl Phosphate

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for organophosphate esters in aqueous environments, proceeding through acid-catalyzed, base-catalyzed, or enzymatic mechanisms. The stability of the P-O bond in OPEs is generally lower than that of P-S or P-F bonds found in some organophosphorus pesticides. mdpi.com

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the hydrolysis of trialkyl phosphates can occur, although the rates are generally slow. The mechanism typically involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. For many trialkyl phosphates, acid-catalyzed hydrolysis favors cleavage of the carbon-oxygen (C-O) bond rather than the phosphorus-oxygen (P-O) bond. viu.ca

For instance, the acid-catalyzed hydrolysis of triethyl phosphate (B84403) has been shown to proceed via an AAL2 mechanism, involving the attack of a water molecule on the α-carbon of the ethyl group. researchgate.net It is expected that 3-Methylbutyl dipropan-2-yl phosphate would follow a similar mechanism. However, the presence of branched alkyl groups (isobutyl and isopropyl) might influence the reaction rate due to steric hindrance around both the phosphorus center and the α-carbons of the alkyl chains.

Table 1: Illustrative Acid-Catalyzed Hydrolysis Data for Analogous Trialkyl Phosphates

| Compound | Conditions | Half-life (t½) | Reference |

| Triethyl phosphate | 0.5 M H₂SO₄, 101°C | No significant catalysis observed | researchgate.net |

| Tri-n-butyl phosphate | 1-7 M HNO₃, elevated temp. | Rate is temperature and acid dependent | |

| Triisoamyl phosphate | 1-7 M HNO₃, elevated temp. | Faster than TBP under similar conditions |

This table provides data for analogous compounds to illustrate the general reactivity under acidic conditions. Specific kinetic data for this compound is not available.

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis of organophosphate esters is generally more significant than acid-catalyzed hydrolysis. nih.gov The mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the P-O bond and the formation of a dialkyl phosphate and an alcohol. viu.ca The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration. chemrxiv.org

The stability of OPEs under basic conditions varies significantly with their structure. Generally, aryl-substituted OPEs hydrolyze much faster than alkyl-substituted OPEs. Among alkyl phosphates, increasing the steric bulk of the alkyl groups tends to decrease the rate of hydrolysis. Therefore, it is anticipated that this compound, with its branched alkyl groups, would be relatively resistant to base-catalyzed hydrolysis compared to simpler, unbranched trialkyl phosphates. nih.gov

Table 2: Half-lives of Selected Organophosphate Esters under Basic Conditions (pH 13, 20°C)

| Compound | Half-life (t½) in days | Reference |

| Triphenyl phosphate | 0.0053 | nih.gov |

| Tripropyl phosphate | 47 | nih.gov |

| Tributyl phosphate | Stable | nih.gov |

| Tris(2-ethylhexyl) phosphate | Stable | nih.gov |

This table illustrates the wide range of hydrolysis rates for different OPEs under basic conditions. The stability of tributyl phosphate and tris(2-ethylhexyl) phosphate suggests that this compound is likely to be relatively persistent.

Enzymatic Hydrolysis by Phosphotriesterases and Related Biocatalysts

Phosphotriesterases (PTEs) are a class of enzymes found in various microorganisms that can efficiently catalyze the hydrolysis of organophosphate triesters. nih.govnih.gov These enzymes are typically metalloenzymes, often containing a binuclear metal center (commonly zinc) in their active site. researchgate.net The catalytic mechanism generally involves the activation of a water molecule by the metal ions to form a potent nucleophilic hydroxide ion, which then attacks the phosphorus center of the organophosphate substrate. nih.govresearchgate.net

PTEs exhibit broad substrate specificity and can hydrolyze a wide range of OPEs. wikipedia.org The efficiency of enzymatic hydrolysis is influenced by the structure of the OPE, including the nature of the alkyl or aryl groups. While specific studies on the enzymatic hydrolysis of this compound are lacking, it is plausible that certain PTEs could degrade this compound. The development of new PTE variants with enhanced catalytic activity towards various OPEs is an active area of research. nih.govtamu.edu

Photolytic and Oxidative Transformation Processes

In addition to hydrolysis, organophosphate esters can be transformed in the environment through photolytic and oxidative processes.

Photodegradation Kinetics under Simulated Environmental Conditions

Direct photolysis of trialkyl phosphates in aqueous solution is generally considered to be a slow process due to their limited absorption of environmentally relevant UV radiation (wavelengths > 290 nm). nih.govmdpi.com However, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter), can contribute to their degradation.

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be an effective method for breaking down various OPEs. mdpi.commdpi.com This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, upon UV irradiation of the catalyst.

Oxidation Mechanisms by Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), are key oxidants in both aquatic and atmospheric environments. The reaction with •OH is a significant degradation pathway for many organic pollutants, including OPEs. The rate of this reaction is typically quantified by a second-order rate constant (kOH).

For trialkyl phosphates, the reaction with •OH proceeds via hydrogen abstraction from the alkyl chains. The reactivity is influenced by the number and type of C-H bonds in the molecule. Generally, OPEs with longer or more branched alkyl chains tend to have higher kOH values due to the greater number of abstractable hydrogen atoms. nih.gov Based on this trend, this compound is expected to be moderately reactive towards •OH radicals.

Table 3: Second-Order Rate Constants for the Reaction of Selected Trialkyl Phosphates with Hydroxyl Radicals (•OH)

| Compound | kOH (M⁻¹s⁻¹) | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 x 10⁸ | nih.gov |

| Tris(2-chloroisopropyl) phosphate (TCPP) | 1.98 x 10⁸ | nih.gov |

| Tributyl phosphate (TBP) | 6.40 x 10⁹ | nih.gov |

| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 x 10¹⁰ | nih.gov |

This table provides kinetic data for the reaction of analogous OPEs with hydroxyl radicals. The kOH for this compound is expected to be in a similar range to that of other non-halogenated alkyl phosphates like TBP.

Radical Formation and Scavenging in Phosphate Ester Systems

The involvement of radical species is a key aspect of the degradation of trialkyl phosphates, particularly in oxidative environments. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), have been shown to effectively degrade various trialkyl phosphates in aqueous solutions. nih.govnih.govacs.orgnih.gov For this compound, the primary mechanism of radical-induced degradation is expected to be hydrogen atom abstraction from the alkyl chains by hydroxyl radicals. This process leads to the formation of a carbon-centered radical on the phosphate ester.

The rate of this reaction is influenced by the structure of the alkyl groups. For instance, the presence of tertiary hydrogens or hydrogens on carbons adjacent to the ester oxygen can influence the rate of abstraction. The resulting carbon-centered radical can then undergo further reactions, such as oxidation, which can ultimately lead to the cleavage of the C-O bond and the breakdown of the ester.

The rate constants for the reaction of various trialkyl phosphates with hydroxyl radicals have been determined in several studies, providing a basis for comparison. For example, the rate constant for the reaction of tributyl phosphate (TBP) with •OH has been reported to be in the range of 6.40 × 10⁹ M⁻¹s⁻¹. acs.orgnih.gov It is anticipated that the reactivity of this compound would be of a similar order of magnitude. The table below presents the second-order rate constants for the reaction of several trialkyl phosphates with hydroxyl radicals.

| Compound | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) | Reference |

| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 × 10¹⁰ | acs.orgnih.gov |

| Tributyl phosphate (TBP) | 6.40 × 10⁹ | acs.orgnih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 × 10⁸ | acs.orgnih.gov |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 4.35 × 10⁸ | nih.gov |

| Tris(2-chloroisopropyl) phosphate (TCPP) | 1.98 × 10⁸ | acs.orgnih.gov |

Phosphate esters themselves can also act as radical scavengers, interrupting combustion processes in the gas phase. nih.gov This is a key mechanism of their flame retardant action. Upon thermal decomposition, phosphorus-containing radical species can be generated, which are effective at trapping other radicals that propagate the combustion chain reaction. nih.gov

Thermal Decomposition Pathways

The thermal stability of this compound is a critical parameter, particularly in applications where it is exposed to high temperatures. The decomposition of trialkyl phosphates generally proceeds through the cleavage of the P-O and C-O bonds. semanticscholar.org The specific pathway and the temperature at which decomposition occurs are influenced by the structure of the alkyl groups.

For primary and secondary alkyl phosphates, such as this compound, a common decomposition pathway involves a concerted elimination reaction, similar to a Chugaev or ester pyrolysis reaction. This process typically leads to the formation of an alkene and a phosphoric acid diester. In the case of the 3-methylbutyl group, this would likely result in the formation of 3-methyl-1-butene, and for the dipropan-2-yl groups, propene would be formed. The remaining phosphorus-containing species would be a mixture of di- and mono-alkyl phosphoric acids. nih.gov

Another significant decomposition pathway, especially at higher temperatures, is the homolytic cleavage of the C-O bond, leading to the formation of alkyl and phosphate-centered radicals. semanticscholar.org These radicals can then initiate a cascade of further decomposition reactions. The relative stability of the potential carbocations or radicals formed from the alkyl groups will influence the predominant decomposition route.

Studies on analogous compounds like tributyl phosphate have shown that thermal decomposition can lead to the formation of butene and dibutyl phosphoric acid. acs.org The presence of different alkyl groups in this compound (a primary branched chain and a secondary chain) would likely result in a mixture of decomposition products.

Kinetic studies of the thermal decomposition of trialkyl phosphates provide valuable information on their stability and the mechanisms of their degradation. While specific kinetic data for this compound is not available, studies on similar compounds like triethyl phosphate (TEP) and tributyl phosphate (TBP) offer insights.

For example, computational studies on the pyrolysis of TEP have identified several concerted elimination reactions as key decomposition pathways. acs.org The Arrhenius parameters for these reactions have been calculated, allowing for the prediction of decomposition rates at different temperatures. acs.org Experimental studies on TBP have identified butene and dibutyl phosphoric acid as major decomposition products, with the reaction following first-order kinetics under certain conditions. acs.org

The analysis of degradation products is crucial for elucidating the decomposition pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify the volatile and non-volatile products of thermolysis. For this compound, the expected degradation products would include 3-methyl-1-butene, propene, and various phosphoric acid esters and acids.

The table below summarizes the decomposition products observed for some analogous trialkyl phosphates.

| Compound | Decomposition Products | Reference |

| Triethyl phosphate (TEP) | Ethylene, Diethyl phosphoric acid | acs.org |

| Tributyl phosphate (TBP) | Butene, Dibutyl phosphoric acid | acs.org |

| Tris(2-butoxyethyl) phosphate (TBEP) | Butoxyethanol, Ethylene glycol, Dibutoxyethyl phosphoric acid | tandfonline.com |

Transesterification and Other Intermolecular Reactions

Transesterification is a significant intermolecular reaction for phosphate esters, involving the exchange of an alkoxy group with an alcohol. This reaction is typically catalyzed by either an acid or a base. google.comgoogle.com For this compound, reaction with an alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a new phosphate ester and the release of either 3-methylbutan-1-ol or propan-2-ol.

The reaction can be represented as follows:

(3-MethylbutylO)(i-PrO)₂P=O + R'OH ⇌ (R'O)(i-PrO)₂P=O + 3-Methylbutan-1-ol (3-MethylbutylO)(i-PrO)₂P=O + R'OH ⇌ (3-MethylbutylO)(R'O)(i-PrO)P=O + i-PrOH

The equilibrium of this reaction can be controlled by the relative concentrations of the reactants and products, and by the removal of one of the products from the reaction mixture. Base catalysts, such as potassium carbonate or sodium alkoxides, are often used to facilitate this reaction at lower temperatures. google.comgoogle.com

Besides transesterification, other intermolecular reactions can occur, particularly at elevated temperatures. These can include condensation reactions between the phosphoric acid species formed during thermal decomposition. These reactions can lead to the formation of pyrophosphates and other polyphosphate structures, which can result in the formation of polymeric residues. tandfonline.com

The general nature of these reactions is well-established in organophosphorus chemistry, and it is expected that this compound would exhibit similar reactivity to other trialkyl phosphates under comparable conditions.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methylbutyl Dipropan 2 Yl Phosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Methylbutyl dipropan-2-yl phosphate (B84403) from complex mixtures, allowing for its subsequent detection and quantification. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable OPEs. Given its structure, 3-Methylbutyl dipropan-2-yl phosphate is amenable to GC analysis. The methodology involves volatilizing the sample in a heated inlet and separating its components in a capillary column before detection.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. It operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted from the chemiluminescence of phosphorus species (at ~526 nm). This selectivity makes it an excellent choice for screening samples for organophosphates, minimizing interference from other co-extracted compounds.

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers even greater selectivity and sensitivity for nitrogen- and phosphorus-containing compounds than the FPD. It utilizes a heated alkali metal bead (e.g., rubidium or cesium) to generate a low-current plasma. When a phosphorus-containing compound like this compound elutes from the column, it interacts with the bead surface, causing a significant increase in the current, which is measured as the analytical signal.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in compound identification. After separation in the GC column, the analyte enters the MS source, where it is ionized (typically by electron ionization - EI). The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for structural elucidation. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, greatly enhancing sensitivity and selectivity. An analytical method for isopropylated phenyl phosphates involves analysis by means of gas chromatography using a mass selective detector. publisso.de

Table 1: Typical GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Typical Setting |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250-280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min. chromatographyonline.com |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

This table presents generalized parameters for the analysis of OPEs. Specific parameters for this compound would require experimental optimization.

For less volatile OPEs or for samples in complex matrices that are difficult to clean up for GC analysis, liquid chromatography is the preferred separation technique. Coupling LC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective determination of OPEs in challenging samples like indoor dust, biological fluids, and food. nih.govnih.gov

The process involves separating the analytes on a reversed-phase column (e.g., C18). The column effluent is then introduced into an electrospray ionization (ESI) source, which generates gas-phase ions that are directed into the mass spectrometer. ESI is a soft ionization technique, typically resulting in a prominent protonated molecule [M+H]+ in positive ion mode.

In an MS/MS system (like a triple quadrupole), this parent ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and provides excellent sensitivity by filtering out chemical noise. mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for OPE Metabolite Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 or similar (e.g., Acquity UPLC BEH C18) |

| Mobile Phase | A: Water with 2 mM ammonium (B1175870) acetate; B: Methanol. nih.gov |

| Flow Rate | 200-400 µL/min |

| Gradient | Start with a high percentage of aqueous phase (e.g., 92% A), ramp to a high percentage of organic phase (e.g., 90-100% B). nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Capillary Voltage | 0.6 - 3.5 kV |

| Source Temperature | 150 °C mdpi.com |

| Desolvation Temp. | 500 °C mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table is based on published methods for OPEs and their metabolites. nih.govmdpi.com The specific parent/product ion transitions for this compound would need to be determined experimentally.

Spectroscopic Identification and Structural Confirmation

While chromatographic techniques separate the target compound, spectroscopic methods are essential for its unambiguous identification and structural confirmation.

NMR spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules. For this compound, several NMR experiments would be informative:

¹H NMR: Would provide information on the number and connectivity of protons in the 3-methylbutyl and propan-2-yl groups. The chemical shifts and coupling patterns would confirm the presence of the isobutyl and isopropyl moieties.

¹³C NMR: Would show the number of unique carbon atoms in the molecule, complementing the ¹H NMR data.

³¹P NMR: This is particularly powerful for organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing direct confirmation of the phosphate ester functionality. A PubChem entry for the related compound dipropan-2-yl propyl phosphate indicates the availability of ³¹P NMR spectral data. nih.gov

NMR is also the primary method for determining stereochemistry if chiral centers are present, although this compound itself is achiral.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, these methods would confirm key structural features:

P=O stretching: A strong absorption band, typically observed in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C stretching: Strong, complex bands associated with the phosphate ester linkages are expected in the 1000-1100 cm⁻¹ region. A study on phosphatidylcholines assigned phosphate group vibrations to the 1060-1222 cm⁻¹ region. nih.gov

C-H stretching and bending: Bands corresponding to the alkyl (sp³) C-H bonds of the isopentyl and isopropyl groups would be visible around 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending).

Sample Preparation Strategies for Environmental and Industrial Matrices

The goal of sample preparation is to extract this compound from the sample matrix (e.g., water, dust, soil, consumer products) and concentrate it while removing interfering substances. ca.gov

Liquid-Liquid Extraction (LLE): A classic method where the analyte is partitioned from an aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a more modern and widely used technique. An aqueous sample is passed through a solid sorbent cartridge (e.g., C18, polymeric). The OPE is retained on the sorbent, interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. This technique is often used for purifying extracts before analysis. publisso.de

Magnetic Solid-Phase Extraction (MSPE): A variation of SPE using magnetic nanoparticles as the sorbent. This allows for rapid separation of the sorbent from the sample solution using an external magnet, simplifying the extraction process. chromatographyonline.comchromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for analyzing analytes in complex food and environmental matrices. It typically involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) step, where a small amount of sorbent is added to the extract, is used for cleanup. nih.gov

Table 3: Common Sample Preparation Techniques for OPEs in Various Matrices

| Technique | Matrix | Brief Description |

| MSPE | Water | Adsorption of OPEs onto magnetic nanoparticles, followed by magnetic separation and elution with an organic solvent like ethyl acetate. chromatographyonline.comchromatographyonline.com |

| QuEChERS-SPE | Seafood | Extraction with acetone (B3395972), followed by a solid-phase extraction (SPE) cleanup step before LC-HRMS analysis. nih.gov |

| Sonication & SPE | Consumer Products (Foam, Dust) | Extraction into an organic solvent via sonication, followed by cleanup using SPE cartridges. nih.govca.gov |

| Dispersive liquid–liquid microextraction (DLLME) | Tomato | A rapid extraction with acetone is followed by a microextraction technique where a small volume of extraction solvent (e.g., chlorobenzene) is dispersed into the sample extract. chromatographyonline.com |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Sample preparation is a crucial step in the analysis of OPEs, aiming to isolate and concentrate the analytes from the sample matrix while removing interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques employed for this purpose. acs.org

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of OPEs from aqueous samples. The optimization of SPE involves the careful selection of the sorbent material, conditioning and equilibration solvents, sample loading conditions, washing solvents, and elution solvents.

For OPEs, various SPE sorbents have been utilized, with the choice depending on the specific properties of the target analytes and the sample matrix. Common sorbents include:

Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based sorbents are effective for retaining a wide range of OPEs.

Modified Silica-Based Sorbents: C18-bonded silica (B1680970) is frequently used for the extraction of nonpolar to moderately polar OPEs.

Carbon-Based Sorbents: Graphitized carbon black (GCB) and multi-walled carbon nanotubes (MWCNTs) have shown high affinity for OPEs. acs.org

The optimization process typically involves testing different sorbents and elution solvents to achieve the highest recovery for the target analytes. A study on the determination of 14 OPEs in fall protection equipment utilized an ENVI-18 cartridge, which was conditioned with acetonitrile and ultrapure water before sample loading. nih.gov Another study on OPEs in sediment samples employed a Florisil SPE column for cleanup after ultrasonic extraction. mdpi.com

Liquid-Liquid Extraction (LLE) is a traditional method for extracting OPEs from aqueous samples using a water-immiscible organic solvent. The efficiency of LLE depends on the partitioning coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the pH of the aqueous phase. Common solvents for LLE of OPEs include dichloromethane, n-hexane, and ethyl acetate. To improve extraction efficiency, salting-out agents like sodium chloride are often added to the aqueous phase.

Optimization of LLE involves selecting a solvent that provides high recovery for the analyte of interest while minimizing the co-extraction of interfering compounds. For instance, in the analysis of OPEs in water, LLE has been a foundational technique, though it can be solvent and labor-intensive. acs.org

Interactive Data Table: Comparison of SPE Sorbent Performance for Representative OPEs

| Sorbent Type | Target OPEs | Sample Matrix | Average Recovery (%) | Reference |

| ENVI-18 | TCEP, TPhP, TnBP | Textiles | 71.6 - 114 | nih.gov |

| MWCNTs | TCEP, TPhP, TnBP, TEHP | Water | 72.5 - 89.1 | acs.org |

| Florisil | TEP, TCEP, TPhP | Sediment | 80 - 120 | mdpi.com |

Microextraction Techniques for Trace Analysis

To address the limitations of traditional extraction methods, such as large solvent consumption and lengthy procedures, various microextraction techniques have been developed. These methods are characterized by their low solvent usage, high enrichment factors, and integration with analytical instrumentation.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The selection of the fiber coating is critical for the selective extraction of target analytes. For OPEs, coatings such as polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have been successfully applied. google.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. This technique is known for its speed and high enrichment factors.

Method Validation and Quality Control in Analytical Protocols

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound, a comprehensive validation process would be required. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For OPEs, LODs can range from nanograms per liter to micrograms per liter depending on the technique and matrix. acs.orgmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies using spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For OPE analysis, recoveries in the range of 70-120% with RSDs below 15% are generally considered acceptable. nih.govnih.gov

Quality Control (QC) procedures are implemented to ensure the reliability of the analytical results. This includes the routine analysis of procedural blanks, spiked samples, and certified reference materials (if available). Procedural blanks are used to monitor for contamination during the analytical process. wikipedia.org Spiked samples are used to assess matrix effects and the ongoing performance of the method. The use of isotopically labeled internal standards is also a common practice in OPE analysis to correct for variations in extraction efficiency and instrument response. nih.gov

Interactive Data Table: Typical Method Validation Parameters for OPE Analysis

| Parameter | Typical Value | Compound Examples | Reference |

| Linearity (R²) | >0.99 | TCEP, TPhP, TnBP | nih.gov |

| LOD | 0.038 - 1 µg/L | TCEP, TPhP, TnBP, TEHP | acs.org |

| LOQ | 0.10 - 3.59 µg/L | TCEP, TPhP, TnBP, TEHP | acs.org |

| Recovery | 71.6 - 114% | Various OPEs | nih.gov |

| Precision (RSD) | < 15% | Various OPEs | nih.govnih.gov |

Environmental Occurrence, Transport, and Fate of 3 Methylbutyl Dipropan 2 Yl Phosphate

Occurrence and Distribution in Various Environmental Compartments

There is a notable absence of published research detailing the detection and quantification of 3-Methylbutyl dipropan-2-yl phosphate (B84403) in environmental samples.

No studies were identified that reported the monitoring or detection of 3-Methylbutyl dipropan-2-yl phosphate in surface water, groundwater, or wastewater. While organophosphate esters (OPEs) as a class are recognized as aquatic contaminants, specific data for this compound are not available. mdpi.commdpi.com

Scientific literature lacks any data concerning the presence of this compound in atmospheric particulate matter or precipitation. Although some OPEs are known to undergo atmospheric transport, specific monitoring for this compound has not been reported. copernicus.org

There is no available information or research documenting the contamination of soil or sediment with this compound.

Environmental Transport and Bioaccumulation Potential (Excluding Toxicity)

The potential for this compound to move through the environment and accumulate in organisms has not been specifically studied.

No experimental or modeled data on the sorption coefficient (Koc) or other sorption characteristics of this compound to soil, particulates, or sediments were found. The sorption behavior of OPEs is known to be influenced by their physicochemical properties, such as hydrophobicity, but specific values for this compound are not documented. nih.govresearchgate.net

There is a lack of information regarding the volatility of this compound and its potential for atmospheric transport. While its use in agricultural sprays suggests a potential for release into the atmosphere, no studies have quantified its volatilization from treated surfaces or its presence in the atmosphere far from application sites.

Biodegradation and Biotransformation in Natural Systems

The environmental fate of this compound, an organophosphate ester, is significantly influenced by microbial activity in soil and aquatic environments. While direct research on the biodegradation of this compound is limited, studies on structurally similar organophosphate esters, such as Triisobutyl phosphate (TiBP), provide valuable insights into its potential degradation pathways and the resulting metabolites. The primary mechanisms involved in the breakdown of these compounds are hydrolysis, dehydrogenation, and hydroxylation, facilitated by various microorganisms.

Microbial Degradation Pathways in Soil and Water

The microbial degradation of organophosphate esters like this compound is a critical process in determining their persistence and potential impact on ecosystems. In activated sludge, which represents a concentrated microbial community found in wastewater treatment plants, the degradation of related compounds like Triisobutyl phosphate (TiBP) has been observed to occur through several key pathways. nih.gov

One of the principal degradation mechanisms is hydrolysis , where the ester bonds are cleaved. This process is catalyzed by enzymes such as phosphotriesterases, phosphodiesterases, and phosphomonoesterases. nih.gov For a compound like this compound, hydrolysis would likely lead to the initial formation of Diisopropyl phosphate and isobutanol, or Isobutyl diisopropyl phosphate and isopropanol (B130326), followed by further breakdown.

Another significant pathway is dehydrogenation , an oxidation reaction that involves the removal of hydrogen atoms. This process is facilitated by dehydrogenase enzymes. nih.gov Additionally, hydroxylation , the introduction of a hydroxyl group (-OH) into the molecule, is a common initial step in the aerobic degradation of many organic compounds, carried out by hydroxylase enzymes. nih.gov

Studies on TiBP have shown that bacterial genera such as Pseudomonas and Sphingomonas are likely responsible for its degradation. nih.gov Specifically, Pseudomonas has been identified as a key player in the degradation of both TiBP and its primary metabolite, Diisobutyl phosphate (DiBP). nih.gov These microorganisms are commonly found in soil and water, suggesting that similar degradation pathways for this compound may occur in these natural environments. The efficiency of this degradation can be influenced by the acclimation of the microbial community to the presence of the compound. For instance, activated sludge acclimated to TiBP has demonstrated a significantly increased biotransformation rate. nih.gov

Table 1: Key Microbial Degradation Pathways for Structurally Similar Organophosphate Esters

| Degradation Pathway | Description | Key Enzymes Involved |

| Hydrolysis | Cleavage of ester bonds. | Phosphotriesterase, Phosphodiesterase, Phosphomonoesterase nih.gov |

| Dehydrogenation | Removal of hydrogen atoms. | Dehydrogenase nih.gov |

| Hydroxylation | Introduction of a hydroxyl group. | Hydroxylase nih.gov |

Identification of Microbial Metabolites and Degradation Products

The identification of metabolites is crucial for understanding the complete biodegradation pathway and assessing the potential environmental impact of the transformation products. For Triisobutyl phosphate (TiBP), a compound structurally analogous to this compound, several transformation products (TPs) have been identified in studies using activated sludge. nih.gov

The primary metabolite of TiBP is Diisobutyl phosphate (DiBP), formed through the hydrolysis of one of the isobutyl ester bonds. nih.gov Further degradation of DiBP can occur, and it has been noted that DiBP can have transformation rates similar to its parent compound, TiBP, highlighting the importance of studying the fate of these primary metabolites. nih.gov

In addition to DiBP, other metabolites resulting from hydroxylation and dehydrogenation of the isobutyl chains of TiBP have been identified. These transformation products indicate a stepwise degradation process where the alkyl chains are modified before or after the cleavage of the phosphate ester bond. While the specific metabolites of this compound have not been documented, it is plausible that its degradation would follow a similar pattern, yielding Diisopropyl phosphate and hydroxylated or dehydrogenated isobutyl moieties, or conversely, isobutyl-containing phosphate species and metabolites of isopropanol.

Table 2: Identified Microbial Metabolites of the Structurally Similar Compound Triisobutyl Phosphate (TiBP)

| Parent Compound | Metabolite | Formation Pathway | Reference |

| Triisobutyl phosphate (TiBP) | Diisobutyl phosphate (DiBP) | Hydrolysis | nih.gov |

| Triisobutyl phosphate (TiBP) | Various transformation products (TPs) | Hydroxylation, Dehydrogenation | nih.gov |

It is important to note that while the degradation of TiBP provides a strong model, further research is necessary to definitively identify the specific microbial degradation pathways and metabolites of this compound in various environmental compartments.

Industrial Applications and Formulation Chemistry of 3 Methylbutyl Dipropan 2 Yl Phosphate

Role as an Adjuvant or Solvent in Agricultural Formulations

Evidence suggests that 3-Methylbutyl dipropan-2-yl phosphate (B84403) is utilized in the formulation of crop protection products. It is identified as a component in emulsifiable concentrate formulations. molaid.com Such formulations are designed to be diluted with water to form a stable emulsion for application.

One specific application mentioned is in conjunction with succinate (B1194679) dehydrogenase inhibitors (SDHI), a class of fungicides used to control a wide range of plant diseases. molaid.com Additionally, it has been cited for use in insecticidal mixtures containing active ingredients like bifenthrin (B131952) and chlorantraniliprole. molaid.com

The compound is formulated with specific active ingredients, indicating a degree of compatibility.

Table 1: Documented Active Ingredient Combinations

| Active Ingredient Class | Specific Active Ingredient(s) |

|---|---|

| Succinate Dehydrogenase Inhibitor (SDHI) Fungicide | Not specified |

| Insecticide | Bifenthrin, Chlorantraniliprole |

Data derived from patent literature mentioning the use of 3-Methylbutyl dipropan-2-yl phosphate in such mixtures. molaid.com

Detailed studies on the specific chemical interactions, such as potential synergistic effects or degradation pathways when combined with these active ingredients, are not available in the reviewed sources.

There is no specific information available in the searched literature regarding the environmental release dynamics, persistence, or degradation of this compound from formulated agricultural products. General studies on organophosphate esters indicate that their environmental behavior is influenced by factors like hydrophobicity and their interaction with soil and water, but specific data for this compound is absent. researchgate.netfao.orgresearchgate.net

Potential as a Process Intermediate in Specialized Chemical Synthesis

No publicly available research or documentation was found that describes the use of this compound as a process intermediate in any specialized chemical synthesis. While organophosphates can be versatile substrates and intermediates in organic synthesis, the specific application of this compound for such purposes is not documented. acs.orgnih.gov

Advanced Materials Science Applications (Excluding Flame Retardancy/Plasticizer Effects related to human exposure)

There is no information in the available literature to suggest that this compound is used in advanced materials science applications.

No studies on the interaction of this compound with polymer systems or any material compatibility assessments were found in the public domain.

Theoretical and Computational Chemistry Studies of 3 Methylbutyl Dipropan 2 Yl Phosphate

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.govnih.gov This approach is particularly valuable in environmental science and chemical engineering for predicting the properties of novel or uncharacterized compounds, thereby avoiding costly and time-consuming experimental measurements. researchgate.net For organophosphate esters (OPEs), a class to which 3-Methylbutyl dipropan-2-yl phosphate (B84403) belongs, QSPR models are instrumental in forecasting environmental fate, persistence, and bioaccumulation potential by estimating key physicochemical parameters. acs.orgnih.gov

The fundamental strategy of QSPR is to find a robust quantitative relationship that can be used to predict the properties of compounds, including those for which experimental data is unavailable. nih.gov The performance of a QSPR model is highly dependent on the parameters, or "descriptors," used to define the molecular structure. nih.gov These descriptors can be derived from the chemical structure using principles of graph theory and quantum chemistry, and they quantify various aspects of a molecule's topology, geometry, and electronic distribution. nih.govnih.gov

Research into QSPR for organophosphates and other organic compounds has identified several key properties that can be reliably predicted. These include:

Boiling Point (BP): Influenced by factors like molecular size, branching, and the presence of functional groups. nih.govresearchgate.net

Water Solubility (log S_w): Indicates the tendency of a substance to be transported in aqueous systems. researchgate.net

Octanol-Water Partition Coefficient (log K_ow): A measure of a chemical's lipophilicity, which is crucial for assessing its potential for bioaccumulation. acs.orgresearchgate.net

Vapor Pressure (log V_p): Essential for modeling the distribution of a chemical between atmospheric and condensed phases. acs.org

Bioconcentration Factor (BCF): Describes the accumulation of a chemical in an organism from water. nih.gov

The development of a QSPR model typically involves Multiple Linear Regression (MLR), neural networks, or other machine learning algorithms to correlate calculated descriptors with experimentally determined properties for a "training set" of analogous compounds. researchgate.netnih.gov The resulting model's predictive capability is then tested on an external "test set" of compounds not used in the model's creation. nih.gov

For a compound like 3-Methylbutyl dipropan-2-yl phosphate, a QSPR study would involve analyzing a series of structurally similar trialkyl phosphates. By examining the relationships between structural variations (e.g., alkyl chain length, branching) and physicochemical properties within this group, a predictive model can be constructed.

Research Findings for Analogous Trialkyl Phosphates

A hypothetical QSPR study on a series of trialkyl phosphates could yield data correlating molecular descriptors with a key property like boiling point. The model would likely show that the boiling point increases with molecular weight and decreases with increased branching of the alkyl chains, a common trend for organic compounds. nih.gov

The table below illustrates the kind of data a QSPR study for analogous compounds might generate. It includes known experimental boiling points and predicted values from a hypothetical QSPR model based on molecular descriptors.

Table 1: Experimental and QSPR-Predicted Boiling Points for Analogous Trialkyl Phosphates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Experimental Boiling Point (°C) | QSPR-Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Trimethyl phosphate | C₃H₉O₄P | 140.07 | 197 | 195.8 |

| Triethyl phosphate | C₆H₁₅O₄P | 182.15 | 215 | 216.2 |

| Tripropyl phosphate | C₉H₂₁O₄P | 224.23 | 254 | 253.5 |

| Tri-isopropyl phosphate | C₉H₂₁O₄P | 224.23 | 219 | 221.0 |

| Tributyl phosphate | C₁₂H₂₇O₄P | 266.31 | 289 | 288.7 |

| This compound | C₁₃H₂₉O₄P | 280.34 | N/A | 295.3 |

The predictive model for the data in Table 1 could be represented by a simplified linear equation:

Boiling Point (°C) = (1.25 * Molecular Weight) - (15.8 * Branching_Index) + 28.5

In this hypothetical model, the "Branching_Index" would be a calculated descriptor that quantifies the degree of branching in the alkyl groups (e.g., 0 for straight chains, higher values for branched chains like isopropyl). The model would predict a boiling point for this compound based on its specific molecular weight and structure. Such models provide a powerful, non-experimental route to estimate crucial data for risk and environmental impact assessments of organophosphate esters. acs.orgnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trimethyl phosphate |

| Triethyl phosphate |

| Tripropyl phosphate |

| Tri-isopropyl phosphate |

| Tributyl phosphate |

| Phosphorus oxychloride |

| Diethyl phosphite (B83602) |

| Nitrogen dioxide |

| Toluene |

Future Research Directions and Emerging Trends

Development of Novel Analytical Techniques for Ultra-Trace Detection

The ubiquitous presence of OPEs in various environmental matrices, often at very low concentrations, necessitates the development of highly sensitive and selective analytical methods. researchgate.netnih.gov Future research should focus on creating novel techniques capable of detecting and quantifying 3-Methylbutyl dipropan-2-yl phosphate (B84403) at ultra-trace levels (ng/L or pg/mL). nih.gov

Key Research Objectives:

Advanced Extraction and Pre-concentration: Developing and optimizing solid-phase extraction (SPE) or other microextraction techniques specifically for 3-Methylbutyl dipropan-2-yl phosphate to enhance detection limits from complex samples like water, soil, and biological tissues.

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) or Atmospheric Pressure Gas Chromatography (APGC) to achieve high selectivity and accurate identification. nih.govmdpi.com

Sensor Technology: Investigating the potential for electrochemical or biological sensors for rapid, in-situ monitoring of this compound in environmental systems.

A summary of current analytical methods for OPEs that could be adapted for this compound is presented in Table 1.

| Analytical Technique | Common Application | Potential for this compound |

| UPLC-MS/MS | Quantification of OPE metabolites in urine and plasma. nih.govmdpi.com | High potential for sensitive and selective quantification in various matrices. |

| APGC-MS/MS | Analysis of OPEs in environmental and biological samples. nih.gov | Suitable for thermally stable OPEs; applicability to this specific compound needs verification. |

| Solid-Phase Extraction (SPE) | Pre-concentration of OPEs from aqueous samples. researchgate.net | Essential for achieving low detection limits in environmental water samples. |

Elucidation of Complete Environmental Degradation Pathways and Mass Balance Studies

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential for long-range transport. Research is needed to map its complete degradation pathways, including biotic and abiotic processes. geoscienceworld.orgresearchgate.net

Mass balance studies in controlled environments and real-world systems, such as wastewater treatment plants (WWTPs), are essential to quantify the distribution and transformation of the compound. nih.govmdpi.com Such studies provide insights into whether the compound is primarily removed, transferred to sludge, or discharged into receiving waters. nih.govresearchgate.net

Key Research Objectives:

Biodegradation Studies: Identifying microbial species capable of degrading this compound and characterizing the enzymatic processes involved. geoscienceworld.orgnih.gov

Photodegradation and Hydrolysis: Determining the rates and products of photodegradation in aquatic environments and hydrolysis under varying pH and temperature conditions. geoscienceworld.org

Mass Balance in WWTPs: Conducting thorough mass balance analyses in WWTPs to understand its partitioning behavior and removal efficiency during different treatment stages. nih.govmdpi.com

Rational Design of Sustainable Synthetic Methodologies

The synthesis of organophosphorus compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. frontiersin.org A forward-looking approach involves the development of green and sustainable synthetic routes for this compound. acs.orgfao.org This aligns with the broader principles of sustainable chemistry, which consider the entire life cycle of a chemical. acs.orgnih.gov

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the alcohol and phosphate moieties.

Catalytic Processes: Developing efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste and energy consumption.

A comparison of traditional versus sustainable synthesis goals for organophosphates is outlined in Table 2.

| Synthesis Aspect | Traditional Approach | Sustainable Goal |

| Reagents | Often relies on organohalides and stoichiometric reagents. frontiersin.org | Use of catalysts, renewable feedstocks. acs.orgfao.org |

| Solvents | Use of volatile organic compounds (VOCs). | Benign or solvent-free conditions. |

| Energy | High-temperature reactions may be required. frontiersin.org | Lower energy consumption through catalysis and efficient design. |

| Waste | Generation of by-products and waste streams. | High atom economy, minimal waste. |

Advanced Computational Simulations for Predicting Environmental Behavior and Material Interactions

Computational modeling offers a powerful tool to predict the environmental fate and behavior of chemicals, overcoming some limitations of experimental analysis. nih.govacs.org Advanced computational simulations can provide valuable insights into the properties of this compound before extensive laboratory testing is undertaken.

Key Research Objectives:

Quantum Mechanics (QM) and Density Functional Theory (DFT): Using QM/DFT to predict fundamental molecular properties, reactivity, and potential degradation pathways. acs.org

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound with environmental interfaces, such as water-air and soil-water, to predict its partitioning and transport behavior. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict properties like water solubility, octanol-water partition coefficient (Kow), and potential toxicity based on its molecular structure.

Investigation into the Role of this compound in Complex Chemical Systems

Key Research Objectives:

Mixture Effects: Studying the interactions of this compound with other OPEs and environmental contaminants to understand potential synergistic or antagonistic effects.

Atmospheric Transport and Deposition: Investigating its potential for long-range atmospheric transport and its role as a source of anthropogenic phosphorus to remote ecosystems upon deposition. copernicus.org

Interaction with Natural Organic Matter: Characterizing the adsorption and desorption behavior of this compound with different types of natural organic matter in soils and sediments, which influences its bioavailability. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methylbutyl dipropan-2-yl phosphate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of phosphate esters like this compound typically involves esterification of phosphoric acid derivatives with alcohols. A common approach is using diethyl phosphite with 3-methylbutanol and isopropanol under controlled anhydrous conditions, followed by oxidation. Reaction efficiency can be optimized by monitoring pH, temperature (e.g., 80–100°C), and stoichiometric ratios via thin-layer chromatography (TLC). Catalysts like pyridine may enhance yield by neutralizing acidic byproducts. For advanced purity, column chromatography or recrystallization in non-polar solvents is recommended .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties (e.g., density, boiling point, logP) can be determined using gas chromatography (GC) coupled with mass spectrometry (MS) for volatility analysis, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability. Computational tools like the ACD/Labs Percepta Platform can predict physicochemical parameters (e.g., logP, pKa) to cross-validate experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for volatile steps. Waste must be segregated in acid-resistant containers and treated by neutralization (e.g., with calcium carbonate) before disposal. Spill management requires inert absorbents (vermiculite) and avoidance of aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying trace impurities or degradation products in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or inductively coupled plasma mass spectrometry (ICP-MS) can detect trace metal catalysts (e.g., residual nickel). For degradation studies, accelerated stability testing (40°C/75% RH) coupled with Fourier-transform infrared spectroscopy (FTIR) identifies hydrolytic breakdown products like phosphoric acid derivatives. Data should be compared against regression models for error analysis .

Q. How can researchers resolve contradictions in solubility data reported for this compound across solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydration effects. Systematic solubility studies using Hansen solubility parameters (HSPs) and Kamlet-Taft solvent scales can clarify interactions. For example, 3-methylbutyl acetate (logP ~2.5) may enhance solubility in non-polar matrices, while DMSO is suitable for polar systems. Cross-validate results with NMR chemical shift changes in different solvents .

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for esterification or hydrolysis. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways. Platforms like ACD/Labs Percepta provide logP, pKa, and solubility predictions to guide experimental design .

Q. How can regulatory compliance for this compound be ensured in interdisciplinary research?

- Methodological Answer : Cross-reference regulatory databases (PubChem, REACH) for hazard classifications and restrictions. For example, analogs like nickel phosphate are restricted under REACH Annex XVII (0.1% limit). Proactively screen for endocrine-disrupting potential using OECD TG 455 assays and disclose findings in safety data sheets (SDS) .

Q. What methodologies identify byproducts in large-scale synthesis of this compound?

- Methodological Answer : Byproducts like dialkyl phosphates or unreacted alcohols can be identified using GC-MS headspace analysis or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopic labeling (e.g., ¹⁸O in phosphate groups) tracks hydrolysis pathways. Compare retention times and fragmentation patterns with libraries (NIST) for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.